N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H33ClN4O3S2 and its molecular weight is 525.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiac Electrophysiological Activity
The compound has been studied for its potential in cardiac electrophysiology. Research has shown that certain N-substituted benzamide derivatives exhibit potent class III electrophysiological activity, indicating potential use in addressing cardiac arrhythmias. This is evidenced by a study which found comparable potency to known selective class III agents in the in vitro Purkinje fiber assay (Morgan et al., 1990).
Neuroprotective Effects
Studies have explored its neuroprotective effects, particularly against sodium nitroprusside-induced toxicity in cultured astrocytes. A specific derivative, known as T-588, demonstrated protective effects against SNP-mediated toxicity via improving mitochondrial dysfunction (Phuagphong et al., 2004).
Antiallergy Activity
The compound's derivatives have shown significant potential as antiallergy agents. N-(4-substituted-thiazolyl)oxamic acid derivatives, for instance, have demonstrated high potency in rat PCA models, indicating their potential utility in allergy treatment (Hargrave et al., 1983).
Anticancer Applications
Benzamide derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. Certain compounds in this category showed higher anticancer activities than reference drugs, suggesting their potential use in cancer treatment (Ravinaik et al., 2021).
Anti-Inflammatory and Cardiovascular Effects
Research has explored the anti-inflammatory properties of certain benzamide derivatives based on thiazole and thiazoline. Some compounds were found to have anti-inflammatory activity and no adverse effect on myocardial function, indicating potential applications in treating inflammation-related disorders (Lynch et al., 2006).
Antimicrobial Activity
The compound's derivatives have been synthesized and screened for antimicrobial activity. These new molecules showed potent activity against various pathogenic strains, suggesting their potential in antimicrobial therapy (Bikobo et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their potential as corrosion inhibitors for carbon steel, showing high inhibition efficiencies and offering stability against steel corrosion (Hu et al., 2016).
Melanoma Cytotoxicity
Research has indicated that radioiodinated N-(2-(diethylamino)ethyl)benzamides can selectively target melanotic melanoma, suggesting their potential use in melanoma therapy (Wolf et al., 2004).
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S2.ClH/c1-7-27(8-2)13-14-28(24-25-21-15-17(3)18(4)16-22(21)32-24)23(29)19-9-11-20(12-10-19)33(30,31)26(5)6;/h9-12,15-16H,7-8,13-14H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVUOEQKFJUXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C(=C2)C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.